Synthesis of Carbamic acid, butyl-, 2-propynyl ester
Synthesis of Carbamic acid, butyl-, 2-propynyl ester
An In-depth Technical Guide to the Synthesis of Carbamic Acid, Butyl-, 2-propynyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Carbamic acid, butyl-, 2-propynyl ester, a key intermediate in the production of various commercial chemicals, including the fungicide 3-iodo-2-propynyl butylcarbamate (IPBC). This document details established synthetic routes, experimental protocols, and physicochemical properties of the target compound. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
Carbamic acid, butyl-, 2-propynyl ester, also known as propargyl N-butylcarbamate, is a carbamate ester with the chemical formula C₈H₁₃NO₂. Its molecular structure features a butyl group and a reactive propargyl group attached to the carbamate core. This compound serves as a crucial precursor in the synthesis of the widely used fungicide and preservative, 3-iodo-2-propynyl butylcarbamate (IPBC).[1][2][3] The presence of the terminal alkyne in the propargyl group makes it a versatile intermediate for further chemical modifications. Understanding its synthesis is critical for the production of IPBC and for research into new derivatives with potential biological activity.
Historically, the development of carbamate chemistry dates back to the 19th century, with significant expansion in the 20th century leading to the creation of numerous pesticides and other industrial chemicals.[4] Carbamic acid, butyl-, 2-propynyl ester is a product of this legacy, primarily synthesized to be an intermediate.[2]
Synthesis Methodologies
Several synthetic routes for Carbamic acid, butyl-, 2-propynyl ester have been established. The most prevalent and direct method involves the reaction of n-butyl isocyanate with propargyl alcohol.[1][4] An alternative approach is through a transesterification reaction.[4]
Reaction of n-Butyl Isocyanate with Propargyl Alcohol
This is the most common and efficient method for synthesizing Carbamic acid, butyl-, 2-propynyl ester. The reaction is a nucleophilic addition of the hydroxyl group of propargyl alcohol to the electrophilic carbon of the isocyanate group.[4]
The general reaction is as follows:
CH₃(CH₂)₃NCO + HOCH₂C≡CH → CH₃(CH₂)₃NHCOOCH₂C≡CH
This reaction is typically catalyzed by a tertiary amine, such as triethylamine or pyridine, to enhance the reaction rate and selectivity.[4] Careful control of reaction parameters like temperature and stoichiometry is crucial for achieving high yield and purity.[4]
Transesterification
An alternative, though less common, route involves the transesterification of an n-butyl ester, such as n-butyl formate, with propargyl alcohol in the presence of a suitable catalyst.[4] This method avoids the use of isocyanates, which can be hazardous. The reaction involves the substitution of the alkoxy group of the starting ester with the propargyloxy group.[4]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of Carbamic acid, butyl-, 2-propynyl ester via the n-butyl isocyanate route, based on descriptions found in the literature for the synthesis of its derivatives.[1][5]
Materials:
-
n-Butyl isocyanate
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Toluene (or another suitable inert solvent)
-
Triethylamine (or another suitable catalyst)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve propargyl alcohol in toluene.
-
Catalyst Addition: Add a catalytic amount of triethylamine (typically 0-0.5% by weight) to the solution.[4]
-
Reactant Addition: Slowly add n-butyl isocyanate dropwise to the stirred solution from the addition funnel. Maintain the reaction temperature between 20-30°C using a water bath if necessary, as the reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for several hours or overnight to ensure the reaction goes to completion.[6]
-
Work-up:
-
Wash the reaction mixture with water to remove any unreacted propargyl alcohol and the catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification: Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude Carbamic acid, butyl-, 2-propynyl ester. Further purification can be achieved by vacuum distillation if necessary. A Chinese patent describes obtaining a high-purity product with a content of 98.5% and a yield of 99.2% after purification using a polymer membrane and decolorization.[2]
Safety Precautions: n-Butyl isocyanate is a strong irritant and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Data Presentation
The following tables summarize the key quantitative data for Carbamic acid, butyl-, 2-propynyl ester.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 76114-73-3 | [1][4] |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [4] |
| IUPAC Name | prop-2-yn-1-yl N-butylcarbamate | [4] |
| Synonyms | PBC, 2-Propynyl butylcarbamate, N-Butyl propargyl carbamate, n-propynyl butylcarbamate | [1][4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 224.4 °C (decomposes) | [4] |
| Melting Point | < 0 °C | [4] |
| Flash Point | 95 °C | [4] |
| Vapor Pressure | 0.0558 mmHg at 25°C | [4] |
| log Kow | 1.9 | [4] |
Table 2: Spectroscopic Data (Expected)
| Technique | Peak/Signal | Description | Reference(s) |
| ¹H NMR | δ 0.9–1.7 ppm | Protons of the butyl chain | [4] |
| ~ δ 3.2 ppm | Methylene (CH₂) protons adjacent to the nitrogen | [4] | |
| Characteristic signals | Protons of the propargyl group | [4] | |
| ¹³C NMR | δ 160-165 ppm | Carbonyl carbon of the carbamic acid | [7] |
| IR Spectroscopy | ~2200 cm⁻¹ | C≡C stretch (alkyne) | [1] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of Carbamic acid, butyl-, 2-propynyl ester.
Caption: Experimental workflow for the synthesis of Carbamic acid, butyl-, 2-propynyl ester.
Conclusion
The synthesis of Carbamic acid, butyl-, 2-propynyl ester is a well-established process, primarily achieved through the reaction of n-butyl isocyanate and propargyl alcohol. This technical guide provides the essential information for its preparation in a laboratory setting, including a detailed experimental protocol, physicochemical data, and a clear workflow diagram. The information presented is intended to support researchers and professionals in their work related to carbamate synthesis and the development of related compounds.
References
- 1. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 2. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Carbamic acid, butyl-, 2-propynyl ester | 76114-73-3 | Benchchem [benchchem.com]
- 5. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
